molecular formula C16H28O2 B14414816 6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one CAS No. 82724-82-1

6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one

Cat. No.: B14414816
CAS No.: 82724-82-1
M. Wt: 252.39 g/mol
InChI Key: IQRRSSOEZHFUCP-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one is an organic compound characterized by the presence of a methoxy group, a triple bond (alkyne), and a ketone functional group. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the carbon-carbon triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-methoxy-2,2,6-trimethylhept-4-yn-3-one.

    Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of electrophiles to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes, depending on the reagents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the methoxy and ketone groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2,6-dimethylhept-4-yn-3-one: Shares a similar structure but with a shorter carbon chain.

    6-Methoxy-2,2,4-trimethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline: Contains a methoxy group and a similar alkyne structure but with additional functional groups.

Uniqueness

6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties

Properties

82724-82-1

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

6-methoxy-2,2,6-trimethyldodec-4-yn-3-one

InChI

InChI=1S/C16H28O2/c1-7-8-9-10-12-16(5,18-6)13-11-14(17)15(2,3)4/h7-10,12H2,1-6H3

InChI Key

IQRRSSOEZHFUCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C#CC(=O)C(C)(C)C)OC

Origin of Product

United States

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